molecular formula C10H13N3 B12543115 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- CAS No. 147821-55-4

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-

Cat. No.: B12543115
CAS No.: 147821-55-4
M. Wt: 175.23 g/mol
InChI Key: QNWPATAHYLNGPF-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the imidazole ring, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

One notable reaction is the pseudo-Michael reaction with ethyl ethoxymethylenecyanoacetate, which occurs at low temperatures and yields specific products without forming isomeric enamines .

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target. In some cases, the compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .

Comparison with Similar Compounds

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- can be compared with other imidazole derivatives, such as:

Properties

CAS No.

147821-55-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(4-methylphenyl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12)

InChI Key

QNWPATAHYLNGPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN=C2N

Origin of Product

United States

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